Mukoenine A
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Overview
Description
. This compound is part of a group of naturally occurring alkaloids that have shown various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Mukoenine A involves a seven-step sequence. The key step in this synthesis is the construction of the carbazole framework through the electrocyclization of a 6π-electron system, which includes an allene intermediate . The synthesis also involves selenoetherification of the o-allylic phenol moiety to construct the pyran ring .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Mukoenine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of carbazole alkaloids.
Biology: It has shown potential as an anti-inflammatory and antioxidant agent.
Medicine: Research suggests it may have anticancer properties.
Industry: Its unique chemical structure makes it a candidate for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Mukoenine A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways . The exact molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Mukoenine B
- Mukoenine C
- Murrastifoline-F
- Bis-2-hydroxy-3-methylcarbazole
- Bismahanine
- Bikoeniquinone-A
- Bismurrayaquinone-A
Uniqueness
Mukoenine A is unique due to its specific carbazole framework and the presence of a prenyl group, which contributes to its distinct biological activities and chemical reactivity .
Biological Activity
Mukoenine A is a carbazole alkaloid isolated from the roots and stem bark of Murraya koenigii (curry leaf), a plant recognized for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by various research findings, case studies, and data tables.
1. Phytochemistry and Isolation
This compound, along with other alkaloids like Mukoenine B and C, was identified through spectrometric methods as part of a study that aimed to characterize the alkaloidal constituents of Murraya koenigii . The structural elucidation revealed that these compounds possess a unique carbazole skeleton, which is significant for their biological activity.
2. Pharmacological Activities
This compound exhibits several pharmacological effects, which can be categorized as follows:
2.1 Antidiabetic Activity
Research has shown that extracts from Murraya koenigii, including those containing this compound, can significantly reduce fasting blood glucose levels in diabetic models. In a study involving alloxan-induced diabetic rats, the aqueous extract demonstrated a maximum decrease of 57.76% in fasting blood glucose when administered at a dose of 400 mg/kg . This suggests potential as an adjunct therapy for managing diabetes.
Extract Type | Dose (mg/kg) | % Reduction in FBG |
---|---|---|
Aqueous | 400 | 57.76 |
Alcoholic | 400 | 54.58 |
Aqueous | 200 | 50.84 |
Alcoholic | 200 | 36.97 |
2.2 Antioxidant Activity
This compound and related carbazole alkaloids have been evaluated for their antioxidant properties. Studies indicate that these compounds exhibit significant free radical scavenging activity, with some showing higher efficacy than standard antioxidants like α-tocopherol . The antioxidant activity was assessed using the DPPH radical scavenging assay, revealing IC50 values that demonstrate their potential in combating oxidative stress.
Compound | IC50 (μM) |
---|---|
Mahanine | 13.3 |
Bispyrayafoline | 13.85 |
Bismurrayafoline | 14.85 |
2.3 Neuroprotective Effects
In vivo studies have suggested that Murraya koenigii extracts can improve memory and learning impairments in animal models . The neuroprotective effects are attributed to the antioxidant properties of this compound and its ability to mitigate oxidative damage in neural tissues.
2.4 Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, it has shown activity against human oral squamous cell carcinoma, indicating its potential as a therapeutic agent in cancer treatment .
3. Case Studies and Clinical Implications
Several case studies support the medicinal use of Murraya koenigii extracts containing this compound:
- Diabetes Management : Case studies have documented the effectiveness of curry leaf extracts in lowering blood sugar levels among diabetic patients when used alongside conventional treatments.
- Antioxidant Supplementation : Patients consuming curry leaf extracts reported improved overall health metrics, likely due to the antioxidant properties attributed to compounds like this compound.
4. Conclusion
This compound from Murraya koenigii demonstrates promising biological activities, particularly in antidiabetic, antioxidant, neuroprotective, and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various health conditions.
Properties
CAS No. |
155519-81-6 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbut-2-enyl)-9H-carbazol-2-ol |
InChI |
InChI=1S/C18H19NO/c1-11(2)8-9-14-17-15(10-12(3)18(14)20)13-6-4-5-7-16(13)19-17/h4-8,10,19-20H,9H2,1-3H3 |
InChI Key |
PURITTXNCHNYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)CC=C(C)C)NC3=CC=CC=C32 |
melting_point |
106 °C |
physical_description |
Solid |
Origin of Product |
United States |
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